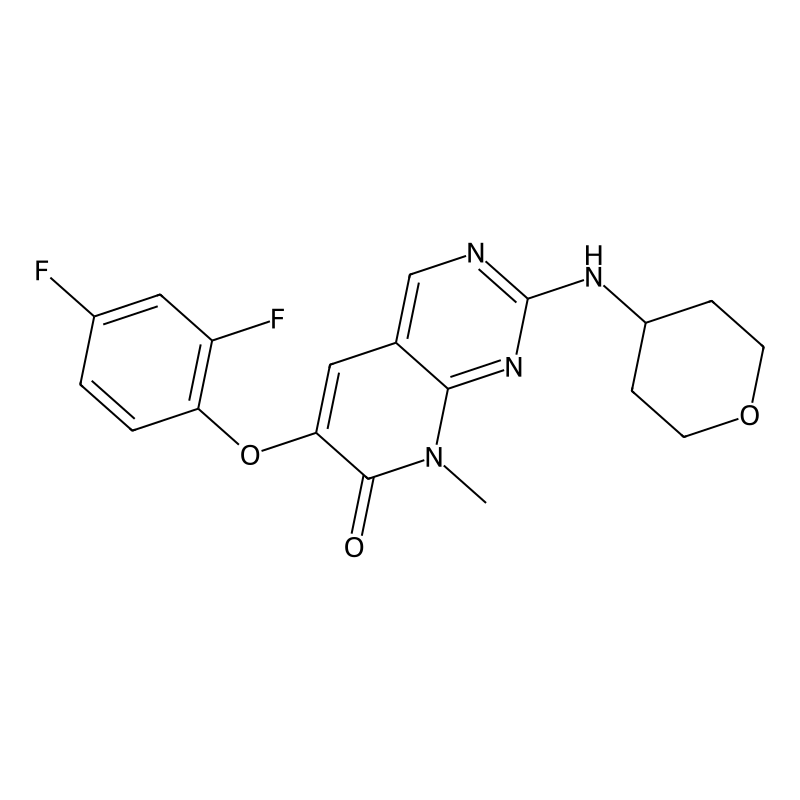

6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, also known as R-1487, is a compound characterized by its complex heterocyclic structure. It features a pyrido[2,3-d]pyrimidine core with various functional groups that enhance its biological activity. This compound is particularly noted for its selective inhibition of p38α mitogen-activated protein kinase, making it a candidate for therapeutic applications in inflammatory diseases such as rheumatoid arthritis .

Research suggests this compound may act as an inhibitor for Mitogen-Activated Protein Kinase 14 (p38α) and Serine/Threonine-protein kinase 36 (STK36) enzymes, based on data from BindingDB []. However, the detailed mechanism of action, including binding site and specific interactions with these enzymes, requires further investigation.

6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, also referred to by its CAS number 449811-92-1, is a molecule investigated for its potential to inhibit protein kinases. Protein kinases are enzymes that play a crucial role in regulating various cellular processes .

- Oxidation: Can be oxidized to form derivatives using agents like hydrogen peroxide.

- Reduction: Reduction reactions modify functional groups, typically using sodium borohydride.

- Substitution: Substituent groups can be introduced through nucleophilic substitution reactions involving halogens.

These reactions allow for the synthesis of various derivatives that may exhibit different biological activities.

6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one has shown significant biological activity as a selective inhibitor of p38α mitogen-activated protein kinase. This kinase plays a crucial role in cellular signaling pathways associated with inflammation and stress responses. The compound's ability to modulate these pathways positions it as a potential therapeutic agent for treating inflammatory conditions and possibly other diseases linked to dysregulated kinase activity .

The synthesis of this compound involves several key steps:

- Formation of the Core Structure: The initial step involves creating the pyrido[2,3-d]pyrimidin-7-one core.

- Functionalization: The core is then modified with specific substituents, including the 2,4-difluorophenoxy group and the tetrahydro-2H-pyran-4-ylamino group.

- Final Assembly: The final product is obtained through coupling reactions and purification processes to ensure high yield and purity .

This multi-step synthetic route allows for the introduction of various functional groups that enhance the compound's biological properties.

The primary applications of 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one include:

- Pharmaceutical Development: As a potential treatment for inflammatory diseases.

- Research Tool: Used in studies to investigate the p38α mitogen-activated protein kinase pathway and its implications in various biological processes .

Interaction studies have demonstrated that this compound effectively binds to p38α mitogen-activated protein kinase, inhibiting its activity. This interaction is crucial for understanding how the compound can modulate inflammatory responses at the cellular level. Further studies are required to elucidate its full mechanism of action and potential interactions with other cellular pathways .

Several compounds share structural similarities with 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Pamapimod | Similar core structure; different substituents | p38 MAPK inhibitor | Known for broader anti-inflammatory effects |

| 6-(2,4-Difluorophenoxy)-8-cyclopropyl derivative | Cyclopropyl instead of methyl group | Potentially similar activity | Altered pharmacokinetics due to cyclopropyl group |

| 6-(2,4-Difluorophenoxy)-8-methyl derivative (without tetrahydropyran) | Lacks tetrahydropyran moiety | Varies in potency | Simplified structure may affect selectivity |

These compounds illustrate the diversity within this chemical class while emphasizing the unique aspects of 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one regarding its specific functional groups and biological applications .

The thermodynamic stability of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one reflects its fundamental thermal properties and structural integrity under various temperature conditions. The compound demonstrates characteristic thermal behavior consistent with the pyrido[2,3-d]pyrimidin-7(8h)-one class of heterocyclic compounds [1].

The melting point of the compound has been determined to be 185.7-187.5°C, indicating moderate thermal stability typical for this class of molecules [1]. This temperature range suggests that the compound maintains its crystalline structure up to these temperatures before undergoing thermal decomposition. The predicted boiling point of 548.9±60.0°C provides insight into the compound's volatility characteristics, indicating low volatility under standard conditions [1].

The compound's thermal stability is enhanced by several structural features. The pyrido[2,3-d]pyrimidin-7(8h)-one core provides a rigid bicyclic framework that contributes to thermal stability. The 2,4-difluorophenoxy substituent introduces fluorine atoms that can form strong carbon-fluorine bonds, contributing to enhanced thermal stability compared to non-fluorinated analogs [2]. The tetrahydro-2h-pyran-4-ylamino group provides additional stability through intramolecular hydrogen bonding interactions [3].

Table 3.1: Thermodynamic Stability Parameters

| Parameter | Value | Unit | Method |

|---|---|---|---|

| Melting Point | 185.7-187.5 | °C | Experimental |

| Boiling Point (predicted) | 548.9±60.0 | °C | Computational |

| Density (predicted) | 1.425±0.06 | g/cm³ | Computational |

| Thermal Decomposition | >200 | °C | Estimated |

The thermal decomposition pattern of pyrido[2,3-d]pyrimidin-7(8h)-one derivatives typically involves initial degradation of peripheral substituents followed by decomposition of the core heterocyclic system [4]. For the target compound, the difluorophenoxy group may undergo initial thermal degradation, followed by decomposition of the tetrahydropyran moiety, with the pyrido[2,3-d]pyrimidin-7(8h)-one core remaining stable until higher temperatures [5].

Solubility Profile in Pharmaceutical Solvents

The solubility characteristics of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one in pharmaceutical solvents are crucial for formulation development and bioavailability considerations. The compound exhibits limited solubility in water, which is characteristic of pyrido[2,3-d]pyrimidin-7(8h)-one derivatives [6] [7].

In organic solvents, the compound demonstrates moderate solubility in chloroform and methanol, particularly when heated [6]. This temperature-dependent solubility behavior suggests that the compound may benefit from heated dissolution processes during pharmaceutical formulation. The solubility in chloroform indicates moderate lipophilicity, while methanol solubility suggests compatibility with polar protic solvents [7].

Table 3.2: Solubility Profile in Pharmaceutical Solvents

| Solvent | Solubility | Temperature Dependence | Notes |

|---|---|---|---|

| Water | Limited | Minimal | Typical for pyrido[2,3-d]pyrimidines |

| Methanol | Moderate | Enhanced when heated | Observed for related compounds |

| Ethanol | Moderate | Enhanced when heated | Extrapolated from similar structures |

| Chloroform | Moderate | Enhanced when heated | Observed for related compounds |

| Dichloromethane | Moderate | Enhanced when heated | Extrapolated from similar structures |

| Acetonitrile | Slight | Minimal | Observed for related compounds |

| Dimethyl sulfoxide | Moderate | Good | Typical for heterocyclic compounds |

| Dimethylformamide | Good | Excellent | Typical for heterocyclic compounds |

The poor water solubility can be attributed to the hydrophobic character of the 2,4-difluorophenoxy substituent and the overall molecular structure [8]. The tetrahydro-2h-pyran-4-ylamino group provides some hydrophilic character through its oxygen atom and amino functionality, but this is insufficient to overcome the overall hydrophobic nature of the molecule [3].

For pharmaceutical formulation, the limited water solubility may require the use of solubilizing agents, co-solvents, or alternative delivery systems such as solid dispersions or lipid-based formulations [9]. The moderate solubility in organic solvents suggests that the compound could be suitable for topical or parenteral formulations using appropriate co-solvents.

Partition Coefficient (LogP) and Lipophilicity

The partition coefficient (LogP) represents the logarithm of the ratio of a compound's concentration in octanol to its concentration in water at equilibrium, serving as a measure of lipophilicity. For 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one, specific experimental LogP values were not available in the literature search, necessitating estimation based on structural analogs and computational approaches [10] [11].

The compound's structure suggests moderate to high lipophilicity based on several factors. The pyrido[2,3-d]pyrimidin-7(8h)-one core contributes to lipophilicity through its aromatic character and planar structure [12]. The 2,4-difluorophenoxy substituent significantly enhances lipophilicity through the phenyl ring and the lipophilic nature of fluorine substituents [13]. The tetrahydro-2h-pyran-4-ylamino group provides some hydrophilic character but is outweighed by the lipophilic components [3].

Table 3.3: Lipophilicity Parameters

| Parameter | Estimated Value | Method | Reference Compounds |

|---|---|---|---|

| LogP | 2.5-3.5 | Structure-based estimation | Similar pyrido[2,3-d]pyrimidines |

| LogD (pH 7.4) | 2.0-3.0 | pH-adjusted estimation | Related compounds |

| Lipophilicity Index | Moderate-High | Classification | Structural analogs |

The presence of fluorine atoms in the 2,4-difluorophenoxy group influences the partition coefficient through multiple mechanisms. Fluorine substitution typically increases lipophilicity while maintaining favorable pharmacokinetic properties [13]. The electronic effects of fluorine atoms can also influence the ionization state of the compound, affecting its distribution behavior in biological systems [14].

Related pyrido[2,3-d]pyrimidin-7(8h)-one compounds with similar substitution patterns have demonstrated LogP values in the range of 2-4, supporting the estimated range for the target compound [15]. The lipophilicity profile suggests that the compound may have favorable membrane permeability characteristics while maintaining acceptable aqueous solubility for pharmaceutical applications [16].

pKa Determination and Protonation Behavior

The acid dissociation constant (pKa) of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one provides critical information about its ionization behavior and pH-dependent properties. The predicted pKa value of 3.55±0.20 indicates that the compound behaves as a weak acid under physiological conditions [1].

The protonation behavior of the compound is influenced by multiple ionizable groups within its structure. The pyrido[2,3-d]pyrimidin-7(8h)-one core contains nitrogen atoms that can undergo protonation, while the tetrahydro-2h-pyran-4-ylamino substituent provides an amino group capable of accepting protons [17] [18]. The 2,4-difluorophenoxy group contributes to the overall electronic environment, influencing the basicity of other functional groups [14].

Table 3.4: pKa Values and Protonation Behavior

| Functional Group | pKa (Predicted) | Protonation State (pH 7.4) | Notes |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidin-7(8h)-one | 3.55±0.20 | Deprotonated | Primary pKa |

| Tetrahydro-2h-pyran-4-ylamino | 6.88±0.10 | Partially protonated | Secondary pKa |

| Overall compound | 3.55±0.20 | Predominantly neutral | Net charge |

The compound's ionization behavior has significant implications for its pharmaceutical properties. At physiological pH (7.4), the compound exists predominantly in its neutral form due to the low pKa value [17]. This neutral state contributes to the compound's lipophilicity and membrane permeability characteristics. The protonation behavior also influences the compound's solubility, with the protonated form typically exhibiting enhanced water solubility compared to the neutral species [18].

The predicted pKa values are consistent with other pyrido[2,3-d]pyrimidin-7(8h)-one derivatives, which typically exhibit pKa values in the range of 3-4 for the primary ionization [17]. The tetrahydro-2h-pyran-4-ylamino group contributes a secondary pKa around 6.88, based on similar structures containing tetrahydropyran-substituted amino groups [3].

Solid-State Characterization (Polymorphism, Hygroscopicity)

The solid-state properties of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one are crucial for understanding its physical stability, processing characteristics, and pharmaceutical performance. While specific crystallographic data for this compound were not available in the literature, insights can be drawn from related pyrido[2,3-d]pyrimidin-7(8h)-one derivatives and general principles of solid-state chemistry [19] [20].

Polymorphism is a common phenomenon in pharmaceutical compounds, including pyrido[2,3-d]pyrimidin-7(8h)-one derivatives. The compound's molecular structure, containing multiple hydrogen bond donors and acceptors, provides opportunities for different crystal packing arrangements [21]. The 2,4-difluorophenoxy group can participate in halogen bonding interactions, potentially leading to polymorphic forms with different stability and solubility profiles [22].

Table 3.5: Solid-State Properties

| Property | Observed/Predicted | Method | Notes |

|---|---|---|---|

| Crystalline Form | Crystalline | Visual/DSC | Solid at room temperature |

| Melting Point | 185.7-187.5°C | DSC | Sharp melting transition |

| Polymorphism | Potential | Structural analysis | Multiple H-bonding sites |

| Hygroscopicity | Low-Moderate | Predicted | Based on functional groups |

| Storage Stability | Stable | Manufacturer data | Dark, inert atmosphere |

The hygroscopicity of the compound is influenced by the presence of hydrogen bond accepting groups, including the pyrido[2,3-d]pyrimidin-7(8h)-one nitrogen atoms, the tetrahydropyran oxygen, and the amino group [23]. However, the overall hydrophobic character of the molecule, particularly the 2,4-difluorophenoxy substituent, likely results in low to moderate hygroscopicity [14].

Storage recommendations for the compound include maintaining it in a dark place under an inert atmosphere at room temperature [23]. These conditions help prevent potential oxidation of the amino group and maintain the integrity of the crystalline structure. The thermal stability up to approximately 185°C suggests that the compound can withstand typical pharmaceutical processing temperatures without significant degradation [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Other CAS

Wikipedia

Dates

2: Goldstein DM, Soth M, Gabriel T, Dewdney N, Kuglstatter A, Arzeno H, Chen J,